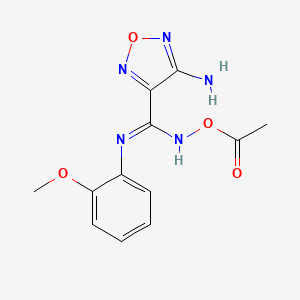![molecular formula C12H15NO6S2 B3892892 S-(carboxymethyl)-N-[(4-methylphenyl)sulfonyl]cysteine](/img/structure/B3892892.png)
S-(carboxymethyl)-N-[(4-methylphenyl)sulfonyl]cysteine
Übersicht
Beschreibung
S-(carboxymethyl)-N-[(4-methylphenyl)sulfonyl]cysteine, also known as CMS, is a chemical compound that has been widely used in scientific research due to its unique properties. CMS is a derivative of cysteine, an amino acid that plays an essential role in protein synthesis and metabolism. In
Wirkmechanismus
The mechanism of action of S-(carboxymethyl)-N-[(4-methylphenyl)sulfonyl]cysteine is not fully understood, but it is believed to act as a competitive inhibitor of cysteine proteases. This compound binds to the active site of cysteine proteases, preventing the protease from cleaving its substrate. This results in the inhibition of proteolytic activity and can lead to the accumulation of proteins in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of cysteine proteases, which play a critical role in protein degradation and turnover. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated that this compound can reduce inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
S-(carboxymethyl)-N-[(4-methylphenyl)sulfonyl]cysteine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It can be used to modify cysteine residues in proteins, allowing for the detection and visualization of specific proteins in cells and tissues. However, this compound also has some limitations. It is a relatively large molecule, which may limit its ability to penetrate cell membranes. Additionally, this compound may not be suitable for use in vivo due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for the use of S-(carboxymethyl)-N-[(4-methylphenyl)sulfonyl]cysteine in scientific research. One area of interest is the development of this compound-based probes for the detection of specific proteins in cells and tissues. Another area of interest is the use of this compound in the development of novel therapeutics for the treatment of diseases such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in vivo.
Wissenschaftliche Forschungsanwendungen
S-(carboxymethyl)-N-[(4-methylphenyl)sulfonyl]cysteine has been widely used in scientific research, particularly in the field of protein modification and labeling. This compound can be used to modify the thiol groups of cysteine residues in proteins, which can then be labeled with fluorescent or biotinylated probes. This allows for the visualization and detection of specific proteins in cells and tissues. This compound has also been used in the synthesis of peptide nucleic acids, which are synthetic DNA analogs that have potential applications in gene therapy and drug delivery.
Eigenschaften
IUPAC Name |
3-(carboxymethylsulfanyl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S2/c1-8-2-4-9(5-3-8)21(18,19)13-10(12(16)17)6-20-7-11(14)15/h2-5,10,13H,6-7H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMPEPZYWLJTPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CSCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3892810.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylonitrile](/img/structure/B3892827.png)
![ethyl {4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetate](/img/structure/B3892833.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-furamide](/img/structure/B3892843.png)
![2-bromo-N-[4-(butyrylamino)phenyl]-5-nitrobenzamide](/img/structure/B3892848.png)
![N-(3-fluorophenyl)-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B3892853.png)
![N-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3892870.png)
![N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3892871.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-nitrobenzamide](/img/structure/B3892873.png)
![4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B3892878.png)

![4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3892911.png)
![2-chloro-5-(5-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}-2-furyl)benzoic acid](/img/structure/B3892913.png)
![5-amino-3-{2-[5-(5-chloro-2-methoxy-4-nitrophenyl)-2-furyl]-1-cyanovinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3892919.png)